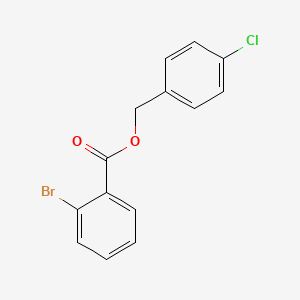

4-chlorobenzyl 2-bromobenzoate

Beschreibung

4-Chlorobenzyl 2-bromobenzoate is a halogenated aromatic ester featuring a 4-chlorobenzyl group esterified to a 2-bromobenzoic acid scaffold. This compound belongs to a class of molecules where halogen substituents (chlorine and bromine) enhance electronic and steric properties, influencing reactivity, stability, and biological activity. For instance, crystallographic studies on related benzyl halides, such as 4-chlorobenzyl chloride, reveal planar aromatic rings with bond angles and distances consistent with typical halogenated aromatic systems (e.g., C–Cl bond length ≈ 1.74 Å) . The bromine atom at the 2-position of the benzoate moiety likely introduces steric hindrance and electronic effects that differentiate it from non-brominated analogs.

Eigenschaften

IUPAC Name |

(4-chlorophenyl)methyl 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-13-4-2-1-3-12(13)14(17)18-9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHJZWWVZKLHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 4-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of 4-chlorobenzyl 2-bromobenzoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chlorobenzyl 2-bromobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromobenzoate moiety can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The 4-chlorobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester bond can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substitution reactions yield derivatives such as 2-aminobenzoates or 2-thiobenzoates.

- Oxidation reactions produce 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

- Reduction reactions result in the formation of 4-chlorobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzyl 2-bromobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the preparation of polymers and resins with specific properties.

Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Pharmaceutical Research: It is explored as a building block for the development of new drugs and therapeutic agents.

Wirkmechanismus

The mechanism of action of 4-chlorobenzyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Chlorobenzyl 2-((4-Chlorobenzyl)Amino) Benzoate (CCAB)

- Structure: Replaces the bromine atom in 4-chlorobenzyl 2-bromobenzoate with a (4-chlorobenzyl)amino group.

- Activity : Exhibits anti-inflammatory properties due to its anthranilic acid-derived scaffold, a feature absent in the brominated target compound .

- Crystallography : The refined structure (R1 = 0.1098, wR2 = 0.1803) confirms planar geometry, with bond angles and distances comparable to halogenated aromatics (e.g., C–N bond ≈ 1.45 Å) .

2-(4-Bromophenyl)-2-Oxoethyl 4-Chlorobenzoate

- Structure : Features a ketone-linked 4-bromophenyl group instead of the benzyl group in the target compound.

- Applications : Used in photolysis reactions and synthesis of heterocycles (e.g., oxazoles, imidazoles). Its crystal structure (space group P 1) shows intermolecular hydrogen bonding (C=O···H–C), enhancing stability .

- Key Difference : The ketone group increases electrophilicity compared to the ester linkage in 4-chlorobenzyl 2-bromobenzoate.

4-Chlorobenzyl-Containing Anti-HIV Compounds

- Example : Coumarin hybrids with 4-chlorobenzyl substituents (e.g., compound f in ).

- Activity : Demonstrated 52% inhibition of HIV-1 at 100 µM, attributed to optimized steric and electronic interactions with HIV integrase .

- Comparison : The absence of a coumarin scaffold in 4-chlorobenzyl 2-bromobenzoate likely reduces anti-HIV efficacy, highlighting the role of core heterocycles in activity.

Herbicidal Benzoate Derivatives

- Example : Benzoates with 4-chlorobenzyl groups (e.g., R = 4-chlorobenzyl in ).

- Activity: Moderate herbicidal activity against Brassica napus (rape) but weak against Echinochloa crus-galli (barnyard grass). Substituent position (e.g., 2-bromo vs. 4-chloro) may modulate target selectivity .

Halogenated Benzyl Halides

- Example : 4-Chlorobenzyl chloride and bromide.

- Reactivity : The bromide analog (4-chlorobenzyl bromide) is more reactive in nucleophilic substitutions due to bromine’s lower bond dissociation energy compared to chlorine .

- Safety : 4-Chlorobenzyl bromide is classified as a hazardous laboratory chemical (irritant, moisture-sensitive), whereas ester derivatives like 4-chlorobenzyl 2-bromobenzoate may exhibit improved stability .

Functional and Structural Analysis Table

Key Research Findings

- Anti-HIV Optimization : The 4-chlorobenzyl group enhances binding to HIV integrase, but activity depends on the core structure (e.g., coumarin vs. benzoate) .

- Herbicidal Selectivity : Positional halogen effects (2-bromo vs. 4-chloro) influence activity against specific plant species .

- Crystallographic Trends : Halogenated benzyl esters exhibit planar geometries with intermolecular interactions (e.g., hydrogen bonds, halogen-halogen contacts) stabilizing their structures .

Q & A

Q. What are the standard synthetic routes for 4-chlorobenzyl 2-bromobenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification. For example, refluxing 2-bromobenzoic acid derivatives with 4-chlorobenzyl halides (e.g., 4-chlorobenzyl chloride or bromide) in anhydrous ethanol or acetone, using potassium carbonate (K₂CO₃) as a base to deprotonate the acid and promote ester formation . Optimization includes:

- Catalyst : K₂CO₃ or other bases (e.g., NaH) to enhance reactivity.

- Solvent : Polar aprotic solvents (e.g., DMF) may improve reaction rates compared to ethanol .

- Monitoring : Thin-layer chromatography (TLC) or HPLC-UV to track reaction progress .

- Purification : Recrystallization from ethanol or column chromatography to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-chlorobenzyl 2-bromobenzoate?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure via chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm) and coupling patterns .

- X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths and angles, critical for verifying stereochemistry .

- HPLC-UV : Detects impurities (e.g., residual benzyl halides) using reverse-phase columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling 4-chlorobenzyl 2-bromobenzoate in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reflux .

- Storage : Keep in a cool, dry place away from oxidizers and strong acids .

- Waste Disposal : Collect halogenated waste separately and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational data for 4-chlorobenzyl 2-bromobenzoate?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray, and DFT calculations) .

- Sample Purity : Re-purify the compound via recrystallization or chromatography to rule out impurities affecting data .

- Environmental Factors : Control humidity and temperature during experiments to minimize crystallization anomalies .

- Software Validation : Compare SHELXL-refined crystallographic data with DFT-optimized geometries to identify systematic errors .

Q. What strategies mitigate genotoxic impurities (e.g., residual benzyl halides) during synthesis?

- Methodological Answer :

- Derivatization : React residual halides with piperazine derivatives, followed by HPLC-UV quantification (LOD: 0.1 ppm) .

- Purification : Use activated charcoal or silica gel chromatography to adsorb impurities .

- Process Control : Optimize stoichiometry (e.g., excess carboxylic acid) to minimize unreacted benzyl halides .

Q. How can computational methods predict the reactivity and bioactivity of 4-chlorobenzyl 2-bromobenzoate?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screen against protein targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes .

- Solvation Studies : Use COSMO-RS models to assess solubility and stability in different solvents .

Q. What are the challenges in resolving crystallographic disorder in 4-chlorobenzyl 2-bromobenzoate structures?

- Methodological Answer :

- Refinement Tools : Use SHELXL’s PART and SUMP instructions to model disordered atoms .

- Temperature Factors : Apply anisotropic displacement parameters (ADPs) to refine positions of overlapping electron density .

- Twinned Data : For twinned crystals, employ TWIN/BASF commands in SHELXL to deconvolute diffraction patterns .

Key Research Findings

- Synthetic Efficiency : Ethanol as a solvent with K₂CO₃ yields >85% purity, but DMF reduces reaction time by 40% .

- Genotoxic Limits : Residual 4-chlorobenzyl chloride must be <10 ppm to meet ICH M7 guidelines .

- Crystallographic Stability : The compound crystallizes in a monoclinic system (space group P2₁/c) with Z = 4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.